molecular formula C15H11NO2 B5661017 3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B5661017
M. Wt: 237.25 g/mol
InChI Key: HMHVUHCRTLAWHU-JLHYYAGUSA-N
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Description

3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a heterocyclic compound that features a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the condensation of 2-aminophenol with benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the benzoxazine ring. Commonly used reagents include hydrochloric acid or sodium hydroxide as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrobenzoxazines, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-indol-2-one
  • 3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-quinolin-2-one
  • 3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one

Uniqueness

Compared to similar compounds, 3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its benzoxazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3E)-3-benzylidene-4H-1,4-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15-13(10-11-6-2-1-3-7-11)16-12-8-4-5-9-14(12)18-15/h1-10,16H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHVUHCRTLAWHU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)OC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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